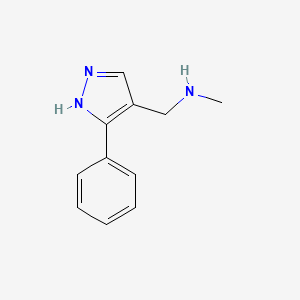

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine: is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 5-position and a methylamine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. One common method involves the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by methylation of the resulting pyrazole .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, as anticancer agents. Pyrazole compounds have been investigated for their ability to inhibit various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines with IC50 values indicating promising therapeutic potential .

Antimicrobial Properties

Certain derivatives of pyrazole exhibit antimicrobial activity against bacteria and fungi. Research suggests that this compound could be a candidate for further exploration in this area, although more extensive studies are required to confirm its efficacy .

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL, demonstrating the potential of pyrazole-based compounds in cancer therapy .

Case Study 2: Kinase Inhibition

Research on pyrazole derivatives has also focused on their role as kinase inhibitors. These enzymes are crucial in cellular signaling pathways, making them important targets for cancer therapeutics. Compounds similar to this compound have shown promise in inhibiting specific kinases involved in tumor growth and progression .

Material Science Applications

Beyond medicinal chemistry, this compound's unique chemical structure may lend itself to applications in material science. Its properties could be harnessed in the development of new materials with specific functionalities, such as sensors or catalysts.

Mecanismo De Acción

The mechanism of action of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

1-Phenyl-1H-pyrazole: Similar structure but lacks the methylamine group.

5-Methyl-1-phenyl-1H-pyrazole: Similar structure with a methyl group at the 5-position instead of the methylamine group.

1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure with a different substitution pattern.

Uniqueness: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methylamine groups enhances its reactivity and potential for diverse applications .

Actividad Biológica

n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted at the 5-position with a phenyl group and an amine group at the 1-position. The molecular formula of this compound is C11H13N3, with a molecular weight of 189.24 g/mol .

1. Monoamine Oxidase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are critical for the metabolism of neurotransmitters like serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic implications for treating mood disorders such as depression and anxiety .

Table 1: Effects of MAO Inhibition

| Compound | MAO Inhibition Activity | Therapeutic Implications |

|---|---|---|

| This compound | Reversible | Potential treatment for depression and anxiety |

| Other Pyrazole Derivatives | Varies | Antidepressant effects |

2. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. For instance, some studies reported that related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 Value (µg/mL) | Reference Standard |

|---|---|---|

| This compound | Not Specified | - |

| Diclofenac | 54.65 | - |

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The structural characteristics of these compounds contribute to their ability to inhibit tumor growth effectively .

Table 3: Anticancer Activity Overview

| Cancer Type | Cell Line | Compound Effectiveness |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Liver Cancer | HepG2 | Significant inhibition |

While specific mechanisms for this compound remain under investigation, it is known that pyrazole derivatives can interact with various biological targets, including neurotransmitter receptors and enzymes. The reversible inhibition of MAO suggests a mechanism that may enhance neurotransmitter availability in synaptic clefts .

Case Studies

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its MAO inhibitory effects. For instance, a study demonstrated that similar compounds could significantly improve cognitive functions in animal models by modulating neurotransmitter levels .

Propiedades

IUPAC Name |

N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVPCGHXREZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NN=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.